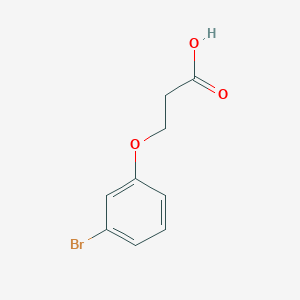

3-(3-Bromophenoxy)propanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-bromophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAKGQROEOIMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393856 | |

| Record name | 3-(3-bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18386-03-3 | |

| Record name | 3-(3-bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Aryloxypropanoic Acid Chemistry

3-(3-Bromophenoxy)propanoic acid belongs to the larger family of aryloxypropanoic acids. This class of compounds is characterized by a propanoic acid moiety linked to an aryl group through an ether bond. The specific nature of the aryl group and any substitutions on it can significantly influence the chemical and physical properties of the molecule.

The core structure of aryloxypropanoic acids provides a versatile scaffold for chemical modification. The presence of the carboxylic acid group allows for the formation of various derivatives, such as esters and amides, while the aromatic ring can be functionalized with different substituents. In the case of this compound, the bromine atom at the meta position of the phenyl ring is a key feature, imparting specific reactivity and electronic characteristics to the molecule.

Significance in Contemporary Chemical and Biological Research

3-(3-Bromophenoxy)propanoic acid is primarily utilized as a building block in organic synthesis. biosynth.com Its bifunctional nature, possessing both a carboxylic acid and a brominated aromatic ring, makes it a valuable intermediate for the construction of more complex molecules. The bromine atom can participate in a variety of coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

While extensive biological activity data for this compound itself is not widely published in top-tier journals, its structural motifs are found in molecules with demonstrated biological relevance. For instance, related aryloxypropanoic acid derivatives have been investigated for their potential as antagonists for prostaglandin (B15479496) E2 receptors, which are involved in processes like uterine contractions. nih.gov Furthermore, other substituted propanoic acid derivatives have been the subject of research into their antimicrobial and anticancer properties. mdpi.comresearchgate.net This suggests that this compound could serve as a starting material for the synthesis of novel therapeutic agents.

Overview of Research Trajectories for the Compound

Established Synthetic Pathways for this compound

The synthesis of this compound is primarily achieved through the etherification of 3-bromophenol (B21344), a key starting material. This process, known as the Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide.

Key Synthetic Intermediates and Precursors

The primary precursors for the synthesis of this compound are 3-bromophenol and a three-carbon electrophile. The selection of the C3 synthon is critical and typically includes compounds like 3-chloropropionic acid or 3-bromopropionic acid. An alternative pathway involves the use of 3-(3-bromophenoxy)propanenitrile (B1292919) as a key intermediate, which is subsequently hydrolyzed to the desired carboxylic acid. chemicalbook.com

The initial step involves the deprotonation of 3-bromophenol with a suitable base to form the more nucleophilic 3-bromophenoxide. This intermediate then reacts with the C3 electrophile. If 3-(3-bromophenoxy)propanenitrile is used as the intermediate, it is typically formed by the reaction of 3-bromophenoxide with acrylonitrile (B1666552) or 3-halopropanenitrile.

Reaction Conditions and Yield Optimization

The reaction conditions are crucial for maximizing the yield and purity of this compound. The etherification reaction is typically carried out in a polar aprotic solvent, which can solvate the cation, leaving the nucleophilic phenoxide more reactive. ksu.edu.sa

When starting from 3-(3-bromophenoxy)propanenitrile, the hydrolysis to the carboxylic acid is a key step. One documented method involves heating the nitrile with a mixture of hydrochloric acid, formic acid, and water for an extended period, such as 24 hours, to ensure complete conversion. chemicalbook.com

For purification and yield optimization, recrystallization is a common technique. For the structurally related compound 3-(2-bromophenyl)propionic acid, a mixed solvent system of ethyl acetate (B1210297) and n-heptane has been shown to be effective for obtaining high purity product. google.comgoogle.com This suggests a similar approach could be beneficial for isolating this compound.

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Etherification | 3-Bromophenol, Base (e.g., NaOH, K2CO3), 3-Chloropropionic acid | Formation of the ether linkage | General Williamson Ether Synthesis |

| Nitrile Hydrolysis | 3-(3-bromophenoxy)propanenitrile, HCl, Formic acid, Water | Conversion of the nitrile group to a carboxylic acid | chemicalbook.com |

| Purification | Crude product, Ethyl acetate, n-Heptane | Recrystallization to improve purity | google.comgoogle.com |

Novel Approaches and Mechanistic Investigations in Aryloxypropanoic Acid Synthesis

While the Williamson ether synthesis is a classic and reliable method, research into novel synthetic strategies for aryloxypropanoic acids and related compounds is ongoing. These new approaches often aim for improved efficiency, milder conditions, or access to a broader range of derivatives.

One innovative approach involves the use of Brønsted superacids, such as trifluoromethanesulfonic acid (TfOH), to catalyze the hydroarylation of α,β-unsaturated acids with arenes. nih.gov In this type of reaction, mechanistic studies suggest that O,C-diprotonated forms of the starting unsaturated acid act as highly reactive electrophilic species, facilitating the carbon-carbon bond formation. nih.gov

Another area of development is in biosynthesis. While not directly applied to this compound, engineered metabolic pathways in microorganisms like E. coli have been developed for the production of related platform chemicals like 3-hydroxypropionic acid. nih.govnih.gov These biosynthetic routes, which can utilize renewable feedstocks, represent a significant departure from traditional chemical synthesis and highlight the potential for "green" chemistry approaches. nih.gov Mechanistic understanding in these systems involves elucidating the function of key enzymes like carboxylases and dehydrogenases. nih.govnih.gov

Chemical Transformations and Derivatization Strategies

The structure of this compound offers two primary sites for chemical modification: the bromine-substituted aromatic ring and the propanoic acid side chain. This dual reactivity allows for the synthesis of a wide range of derivatives.

Nucleophilic Substitution Reactions for Derivative Formation

The bromine atom on the phenyl ring is a leaving group that can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. nih.gov For such a reaction to occur, the aromatic ring typically needs to be "activated" by electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov While the propanoic acid group is not strongly activating, under appropriate conditions, the bromine can be substituted.

Potential nucleophiles for this transformation include:

Amines: Reaction with primary or secondary amines would yield the corresponding N-aryl derivatives. Studies have shown that even tertiary alkylamines can sometimes act as nucleophiles in substitutions on activated heterocyclic systems. mdpi.com

Alkoxides and Thiolates: These strong nucleophiles can displace the bromide to form new ether or thioether linkages, respectively.

Cyanide: The introduction of a nitrile group opens up further synthetic possibilities, including hydrolysis to a carboxylic acid or reduction to an amine.

The principles of nucleophilic substitution dictate that the attacking species must be electron-rich (a nucleophile) and will target the electron-deficient (electrophilic) carbon atom attached to the halogen. libretexts.org

Reduction and Oxidation Reactions of the Propanoic Acid Moiety

The propanoic acid functional group is also amenable to a variety of chemical transformations.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(3-bromophenoxy)propan-1-ol. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation is useful for creating derivatives where an alcohol functionality is desired.

Oxidation: While the propanoic acid chain itself is generally resistant to further oxidation under mild conditions, the molecule as a whole could be subjected to oxidative conditions that might affect the aromatic ring, although this is less common. More relevant are the derivatization reactions of the carboxyl group.

Derivatization of the Carboxyl Group: The carboxylic acid is a versatile functional group that can be readily converted into a variety of derivatives. researchgate.net

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester.

Amide Formation: Activation of the carboxylic acid, for example with a carbodiimide (B86325) reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitates amide bond formation upon reaction with a primary or secondary amine. nih.gov This is a widely used strategy in medicinal chemistry.

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride, which can then be used to form esters, amides, and other acyl derivatives under mild conditions.

Functional Group Interconversions and Advanced Derivatization

The chemical versatility of this compound allows for a variety of functional group interconversions and advanced derivatization reactions. These transformations can target the carboxylic acid moiety, the aromatic ring, or the ether bond, leading to a wide array of novel compounds with potentially interesting properties.

The carboxylic acid group is a prime site for derivatization. Standard esterification procedures, for instance, can be employed to convert the acid into its corresponding esters. This can be achieved through Fischer esterification with an alcohol under acidic catalysis, or by reaction with an alkyl halide in the presence of a base. More advanced methods involve the use of coupling agents to form amide bonds. For example, the reaction of this compound with diethylamine (B46881) hydrochloride, facilitated by a coupling agent such as N-ethyl-N,N-diisopropylamine and a peptide coupling reagent, yields the corresponding N,N-diethylamide derivative lookchem.com. This highlights the utility of modern amide bond forming reagents in the derivatization of this acid.

The aryl bromide functionality opens the door to a wealth of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. While specific examples for this compound are not extensively documented in readily available literature, the principles of reactions like the Suzuki, Heck, and Buchwald-Hartwig amination are directly applicable. For instance, a Suzuki coupling reaction could be envisioned where the aryl bromide is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce a new aryl or alkyl substituent at the 3-position of the phenoxy ring. Similarly, a Buchwald-Hartwig amination would allow for the introduction of a variety of nitrogen-based nucleophiles, transforming the bromo-substituent into an amino group, which can be further functionalized.

The ether linkage, while generally stable, can also be a site for chemical modification, although this typically requires harsher reaction conditions that may not be compatible with the other functional groups present in the molecule.

Below is a table summarizing potential derivatization reactions for this compound based on its functional groups.

| Functional Group | Reaction Type | Potential Reagents | Potential Product |

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Methyl or Ethyl 3-(3-bromophenoxy)propanoate |

| Carboxylic Acid | Amide Coupling | Amine (e.g., Diethylamine), Coupling Agent (e.g., HATU, HOBt) | N,N-Diethyl-3-(3-bromophenoxy)propanamide |

| Aryl Bromide | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-(3-Arylphenoxy)propanoic acid |

| Aryl Bromide | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 3-(3-Aminophenoxy)propanoic acid |

Chiral Synthesis and Stereochemical Control

As this compound possesses a stereocenter at the α-position to the carboxylic acid when substituted at that position, the development of methods for its chiral synthesis and the control of its stereochemistry are of significant interest. While specific literature on the chiral synthesis of this compound itself is scarce, general strategies for the preparation of chiral 3-phenoxypropanoic acids and related structures can be considered.

One common approach to obtaining enantiomerically pure forms of a chiral carboxylic acid is through chiral resolution . This classical method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, which is typically a chiral amine. These diastereomeric salts, having different physical properties, can then be separated by fractional crystallization. Following separation, the pure enantiomer of the acid can be recovered by treatment with an acid to break the salt. Common chiral resolving agents include brucine, strychnine, and (R)- or (S)-1-phenylethylamine.

Another powerful technique is enzymatic resolution . Lipases are a class of enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a racemic mixture of a 3-phenoxypropanoic acid derivative could be subjected to enzymatic esterification, where the enzyme selectively converts one enantiomer to its ester, allowing for the separation of the unreacted enantiomeric acid from the newly formed ester.

Asymmetric synthesis provides a more direct route to a single enantiomer, avoiding the loss of 50% of the material inherent in resolution processes. For compounds related to this compound, asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral catalyst is a plausible strategy. For instance, a 3-(3-bromophenoxy)propenoic acid could potentially be hydrogenated using a chiral rhodium or ruthenium complex to yield the desired enantiomer of this compound with high enantiomeric excess.

The table below outlines potential strategies for the chiral synthesis of this compound.

| Method | Description | Key Components |

| Chiral Resolution | Separation of enantiomers via diastereomeric salt formation. | Racemic this compound, Chiral amine (e.g., (R)-1-phenylethylamine) |

| Enzymatic Resolution | Selective enzymatic reaction of one enantiomer. | Racemic this compound, Lipase, Acyl donor (for esterification) |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | Prochiral precursor (e.g., 3-(3-bromophenoxy)propenoic acid), Chiral catalyst (e.g., Chiral Rh-phosphine complex) |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer the primary evidence for the successful synthesis of this compound. The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aliphatic chain and the aromatic ring. The two methylene (B1212753) groups (-O-CH₂- and -CH₂-COOH) typically appear as two triplets due to coupling with each other. The protons on the brominated aromatic ring exhibit complex splitting patterns in the aromatic region of the spectrum, consistent with a 1,3-disubstituted benzene (B151609) ring. The acidic proton of the carboxyl group often appears as a broad singlet at a downfield chemical shift, which can vary with concentration and solvent.

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (~170-180 ppm). The carbon atom attached to the bromine (C-Br) can be identified by its characteristic chemical shift, and the remaining aromatic and aliphatic carbons can be assigned based on their electronic environments.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on standard substituent effects. Actual experimental values may vary slightly depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |

| Ar-H (C2-H) | ~7.15 | Triplet (t) | Adjacent to Br and O-R. |

| Ar-H (C4-H, C6-H) | ~7.0 - 7.3 | Multiplet (m) | Complex splitting from other aromatic protons. |

| Ar-H (C5-H) | ~7.4 | Triplet (t) | Ortho to two carbons. |

| -O-CH₂- | ~4.2 | Triplet (t) | Coupled to the adjacent -CH₂- group. |

| -CH₂-COOH | ~2.8 | Triplet (t) | Coupled to the -O-CH₂- group. |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~175 |

| Ar C-O | ~158 |

| Ar C-H (various) | 115 - 132 |

| Ar C-Br | ~123 |

| -O-CH₂- | ~65 |

| -CH₂-COOH | ~34 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assembling the molecular fragments. walisongo.ac.idresearchgate.net Key techniques include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, a critical cross-peak would be observed between the -O-CH₂- signal (~4.2 ppm) and the -CH₂-COOH signal (~2.8 ppm), confirming the connectivity of the propanoic acid chain. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation). walisongo.ac.idsdsu.edu It allows for the definitive assignment of each protonated carbon atom by linking the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.edu It is crucial for connecting different parts of the molecule. For instance, a key HMBC correlation would be expected from the protons of the -O-CH₂- group to the aromatic carbon C1 (the carbon bearing the ether oxygen), confirming the link between the aliphatic chain and the aromatic ring. researchgate.net

This compound is an achiral molecule. However, many related aryloxypropanoic acids, such as the herbicide Mecoprop (MCPP), are chiral and exist as enantiomers. The biological activity of these chiral compounds often resides in only one enantiomer, making the determination of enantiomeric purity essential.

NMR spectroscopy can be a powerful tool for chiral discrimination. sigmaaldrich.com Since enantiomers have identical NMR spectra under normal (achiral) conditions, a chiral environment must be introduced. This is commonly achieved by using Chiral Solvating Agents (CSAs). nih.gov CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are no longer mirror images and will have slightly different NMR spectra, resulting in the splitting of signals for the enantiomers. The integration of these separated signals allows for the quantitative determination of the enantiomeric excess (ee). Diphenylprolinol derivatives, for example, have been shown to be effective CSAs for the discrimination of chiral carboxylic acids via ¹H NMR. lookchem.com

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The resulting spectra provide a "fingerprint" based on the functional groups present. docbrown.info For this compound, the key functional groups are the carboxylic acid, the ether linkage, and the substituted aromatic ring.

The IR spectrum is expected to be dominated by several characteristic absorption bands. researchgate.netmdpi.com A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. youtube.com A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. docbrown.info The C-O stretching vibrations of the ether and carboxylic acid will appear in the 1000-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. Aromatic ring vibrations, particularly the "ring breathing" mode, are often prominent in Raman spectra, providing information about the substitution pattern. nih.govresearchgate.netdntb.gov.ua

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 | Broad, Strong / Weak |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium / Strong |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium / Medium |

| C=O Stretch | Carboxylic Acid (-COOH) | 1700 - 1725 | Strong, Sharp / Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Medium-Strong / Strong |

| C-O Stretch (Ether/Acid) | C-O-C / C-OH | 1000 - 1300 | Strong / Medium |

| C-Br Stretch | Ar-Br | 500 - 650 | Medium-Strong / Strong |

Mass Spectrometry (MS) in Molecular Characterization and Impurity Profiling

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₉BrO₃), the molecular weight is 244.07 g/mol (using ¹²C, ¹H, ⁷⁹Br, ¹⁶O). A key feature in its mass spectrum will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, known as an M/M+2 doublet, at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively. This doublet is a definitive indicator of the presence of a single bromine atom.

Common fragmentation pathways for aryloxypropanoic acids include cleavage of the ether bond and decarboxylation.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z (for ⁷⁹Br/⁸¹Br) | Fragment Ion Structure | Plausible Origin |

|---|---|---|

| 244 / 246 | [C₉H₉BrO₃]⁺ | Molecular Ion (M⁺) |

| 199 / 201 | [C₈H₈BrO]⁺ | Loss of -COOH (45 Da) |

| 171 / 173 | [C₆H₄BrO]⁺ | Cleavage of ether bond, bromophenoxy cation |

| 155 / 157 | [C₆H₄Br]⁺ | Loss of oxygen from bromophenoxy cation |

| 73 | [C₃H₅O₂]⁺ | Cleavage of ether bond, propanoic acid cation |

X-ray Diffraction Analysis of Crystal Structures and Supramolecular Assemblies

While NMR and MS provide definitive data on molecular structure, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the supramolecular chemistry of the compound.

Although a specific crystal structure for this compound is not publicly available, the structures of numerous related carboxylic acids and aryloxypropanoic acids are well-documented. bohrium.comresearchgate.net A near-universal feature of carboxylic acids in the crystalline state is the formation of strong, centrosymmetric hydrogen-bonded dimers. rsc.org In this motif, the hydroxyl proton of one molecule donates a hydrogen bond to the carbonyl oxygen of a second molecule, and vice versa. This creates a highly stable eight-membered ring, referred to as an R²₂(8) supramolecular synthon.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: An attractive interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic atom (such as a carbonyl oxygen) on a neighboring molecule.

C-H···O Interactions: Weak hydrogen bonds between aromatic or aliphatic C-H groups and oxygen atoms.

The interplay of these forces dictates the final crystal morphology and physical properties of the solid material. nih.gov

Interactive Table 4: Expected Crystallographic and Supramolecular Features

| Feature | Description | Significance |

|---|---|---|

| Primary Supramolecular Synthon | Centrosymmetric R²₂(8) hydrogen-bonded dimer. | Dictates the primary packing motif; highly stable. |

| Potential Secondary Interactions | π-π stacking, Halogen bonding (C-Br···O), C-H···O hydrogen bonds. | Influences the 3D crystal lattice, density, and melting point. |

| Likely Crystal System | Often monoclinic (e.g., P2₁/c) or triclinic for such compounds. | Provides basic symmetry information about the unit cell. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

A typical DFT study on 3-(3-Bromophenoxy)propanoic acid would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. longdom.orgmdpi.com

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the distribution of charge across the molecule. This map would highlight electron-rich regions (typically around the oxygen atoms of the carboxylic acid and ether linkage) and electron-poor regions, providing insights into how the molecule might interact with other chemical species. mdpi.com Reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can also be derived from DFT calculations, offering a quantitative measure of the molecule's reactive nature. longdom.org

Table 1: Predicted Electronic Properties from a Hypothetical DFT Study on this compound

| Property | Predicted Significance |

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Electrostatic Potential | Shows charge distribution and potential interaction sites. |

| Electronegativity | Measures the tendency to attract electrons. |

| Chemical Hardness | Indicates resistance to change in electron distribution. |

This table is illustrative and based on general principles of DFT applied to similar organic molecules.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide a detailed understanding of its conformational landscape. nih.govnih.gov

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box of water) and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time, typically nanoseconds to microseconds. nih.gov

The primary output of an MD simulation is a trajectory file that contains the coordinates of all atoms at different time points. Analysis of this trajectory allows for the identification of the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its activity. nih.gov For instance, the orientation of the bromophenoxy group relative to the propanoic acid chain is likely to be a key determinant of its biological interactions.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme. nih.govresearchgate.net

In a molecular docking study, the three-dimensional structure of the target protein is required, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. The this compound molecule would then be "docked" into the active site of the target protein using a scoring function to evaluate the binding affinity of different poses. researchgate.netmdpi.com

A notable study on derivatives of 3-bromopyruvate (B3434600), a related compound, utilized molecular docking to investigate their binding to key metabolic enzymes, suggesting potential anticancer therapeutic strategies. nih.govresearchgate.net Similarly, docking studies of this compound could identify potential biological targets and elucidate the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the bromophenyl group could engage in hydrophobic and halogen bonding interactions. mdpi.commtroyal.ca

Table 2: Potential Interacting Residues and Interaction Types in a Hypothetical Docking Study

| Interacting Residue Type | Potential Interaction with this compound |

| Polar (e.g., Serine, Threonine) | Hydrogen bonding with the carboxylic acid group. |

| Charged (e.g., Arginine, Lysine) | Ionic interactions with the deprotonated carboxylate. |

| Aromatic (e.g., Phenylalanine) | π-π stacking with the bromophenyl ring. |

| Hydrophobic (e.g., Leucine, Valine) | Hydrophobic interactions with the phenyl ring and alkyl chain. |

This table is illustrative and based on general principles of molecular docking.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While no specific SAR studies on this compound are publicly available, the principles can be applied to a series of its analogs to guide the design of more potent compounds.

In a QSAR study, a set of molecules with known biological activities is used to build a mathematical model that relates their structural or physicochemical properties (descriptors) to their activity. nih.govnih.gov For a series of derivatives of this compound, these descriptors could include steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and hydrophobic parameters (e.g., logP). nih.govasianpubs.org

For example, a study on phenoxyacetic acid derivatives as antisickling agents found that their potency correlated positively with the hydrophobicity and electronic parameters of substituents on the phenyl ring. nih.gov A similar QSAR model for this compound derivatives could reveal the importance of the bromo-substituent's position and the nature of other substitutions on the phenyl ring for a particular biological activity.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov This analysis is based on partitioning the crystal space into regions where the electron density of a promolecule (a sum of spherical atomic electron densities) is greater than that of all other promolecules. nih.gov

For this compound, a Hirshfeld surface analysis would provide detailed insights into the types and relative importance of intermolecular contacts that govern its crystal packing. The analysis generates a three-dimensional surface mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. nih.govnih.gov

Table 3: Expected Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis of this compound

| Contact Type | Expected Contribution | Significance |

| H···H | High | Reflects the high abundance of hydrogen atoms. nih.gov |

| O···H/H···O | Significant | Indicates hydrogen bonding involving the carboxylic acid and ether oxygen. iucr.orgmdpi.com |

| C···H/H···C | Significant | Represents van der Waals interactions. iucr.org |

| Br···H/H···Br | Moderate | Highlights the role of the bromine atom in crystal packing. nih.govnih.gov |

| C···C | Minor | Can indicate π-π stacking interactions. nih.gov |

This table is illustrative and based on Hirshfeld surface analyses of structurally similar compounds.

Biological Activities and Mechanistic Investigations

Antimicrobial Efficacy and Mechanisms of Action

Antibacterial Activity Spectrum

3-(3-Bromophenoxy)propanoic acid has demonstrated notable antibacterial properties against a range of pathogenic bacteria. This synthetic compound is effective in inhibiting the growth of Gram-positive and Gram-negative bacteria alike. biosynth.com Specifically, it has shown activity against Staphylococcus aureus, a common cause of skin and soft tissue infections; Proteus mirabilis, a frequent cause of urinary tract infections; and Pseudomonas aeruginosa, an opportunistic pathogen known for its resistance to multiple antibiotics. biosynth.comfrontiersin.orgmdpi.com The compound's broad-spectrum activity suggests its potential as a lead compound for the development of new antimicrobial agents.

Derivatives of propanoic acid have also been explored for their antimicrobial potential. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown efficacy against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Similarly, propionic acid itself and its esterified derivatives have been shown to suppress the growth of MRSA. nih.govbohrium.com

Table 1: Antibacterial Spectrum of this compound and Related Compounds

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Inhibits growth | biosynth.com |

| This compound | Proteus mirabilis | Inhibits growth | biosynth.com |

| This compound | Pseudomonas aeruginosa | Inhibits growth | biosynth.com |

| Propionic acid and its esterified derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Suppresses growth | nih.govbohrium.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Active against | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Escherichia coli | Active against | mdpi.com |

Inhibition of Bacterial DNA Synthesis and Replication Pathways

A key mechanism of action for this compound involves the disruption of bacterial DNA synthesis. biosynth.com The compound is believed to react with the nucleophilic center of the enzyme thiosemicarbazide (B42300) (TSC), which plays a role in the DNA replication process. biosynth.com This interaction leads to a disruption of the DNA chain, thereby preventing its replication and ultimately inhibiting bacterial growth. biosynth.com

Inhibition of Bacterial Protein Synthesis and Cell Division

In addition to its effects on DNA, this compound also interferes with bacterial protein synthesis, which is essential for cell division and growth. biosynth.comnih.govyoutube.com The bacterial ribosome, the cellular machinery responsible for protein production, is a primary target for many antibiotics. nih.govsigmaaldrich.com Proline-rich antimicrobial peptides (PrAMPs), for example, are known to bind to the bacterial ribosome and inhibit protein synthesis. nih.govunits.it While the precise interactions of this compound with the ribosomal subunits are still under investigation, its ability to halt protein production contributes significantly to its antibacterial effect. biosynth.com

Enzyme Interaction and Inhibition Pathways in Microbial Systems

The antimicrobial activity of this compound and its analogs is also attributed to their ability to interact with and inhibit various microbial enzymes. For instance, the related compound 3-bromopyruvate (B3434600) (3-BrPA) is known to inhibit key enzymes in the glycolytic pathway, such as hexokinase-II (HK-II) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov By blocking these enzymes, 3-BrPA disrupts the energy metabolism of microbial cells, leading to their death. nih.gov This inhibition of metabolic enzymes represents a powerful strategy for combating microbial infections. nih.gov

Exploration of Other Potential Biological Activities

Anticancer and Antitumor Potential

Beyond its antimicrobial properties, derivatives of propanoic acid, particularly 3-bromopyruvate (3-BrPA), have shown significant promise as anticancer agents. nih.govnih.gov 3-BrPA is an alkylating agent and a potent inhibitor of glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). nih.govmdpi.com By targeting key glycolytic enzymes, 3-BrPA effectively acts as an energy blocker, selectively killing tumor cells while leaving normal cells relatively unharmed. nih.gov

Research has demonstrated that 3-BrPA can induce apoptosis (programmed cell death) and necrosis in various cancer cell lines, including hepatocellular carcinoma and castration-resistant prostate cancer. nih.govnih.gov It has also been shown to suppress tumor growth, migration, and invasion in preclinical models. nih.gov The pleiotropic action of 3-BrPA, which includes the inhibition of ATP production, induction of reactive oxygen species (ROS), and DNA damage, makes it a compelling candidate for cancer therapy. mdpi.commdpi.com

Table 2: Investigated Biological Activities of Propanoic Acid Derivatives

| Compound | Biological Activity | Target/Mechanism | Reference |

|---|---|---|---|

| 3-Bromopyruvate (3-BrPA) | Anticancer | Inhibition of glycolytic enzymes (e.g., HK-II, GAPDH), energy blocker | nih.gov |

| 3-Bromopyruvate (3-BrPA) | Anticancer | Induces apoptosis and suppresses tumor growth and metastasis | nih.gov |

| 3-Bromopyruvate (3-BrPA) | Anticancer | Induces DNA damage, potentially through reactive oxygen species (ROS) | mdpi.com |

Anti-inflammatory and Analgesic Properties

Derivatives of 2-aryl-propionic acid are recognized as an important group of nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net While direct studies on this compound are limited, research on analogous compounds provides significant insights. For instance, 3-benzoyl-propionic acid (3BPA) has demonstrated notable anti-inflammatory and analgesic effects. researchgate.net In studies, 3BPA was shown to reduce cell migration and nitric oxide levels, indicating potent anti-inflammatory activity. researchgate.net Furthermore, it exhibited analgesic properties by reducing acetic acid-induced writhing in animal models. researchgate.net

Another related compound, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA), has also shown significant local analgesic and anti-inflammatory activity. nih.gov Oral administration of POPA in mice inhibited acetic acid-induced writhing and reduced carrageenin-induced inflammation in rats. nih.gov These findings suggest that the propanoic acid moiety is a key contributor to these biological effects. Propionic acid itself, a short-chain fatty acid, is known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.govresearchgate.net

The anti-inflammatory mechanisms of propionic acid and its derivatives are thought to involve the downregulation of inflammatory cytokines and chemokines. researchgate.net This action is potentially mediated through G-protein coupled receptors and the activation of peroxisome proliferator-activated receptor γ (PPARγ), which in turn inhibits the NF-κB transcription factor. researchgate.net

Antiviral Activity and Mechanisms

Furthermore, the study of other bromo-substituted compounds has revealed their potential against various pathogens. For instance, derivatives of 4'-Bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone (B1245722) have shown activity against Mycobacterium tuberculosis. researchgate.netnih.gov This suggests that the presence of a bromine atom in an aromatic structure can be a key feature for antimicrobial activity. The exploration of such compounds provides a foundation for future research into the antiviral potential of this compound.

Plant Growth Regulation Analogies (based on related compounds)

Phenoxyalkanoic acids are a well-known class of plant growth regulators. uchicago.eduresearchgate.net Although direct data on this compound is scarce, the broader family of phenoxypropionic acids is utilized in the synthesis of herbicides and plant growth regulators. chemimpex.com These compounds can inhibit specific enzymes involved in plant growth, allowing for targeted weed management. chemimpex.com

Studies on various substituted phenoxy acids have shown that the position of halogen substitution on the phenyl ring is critical for their activity in inducing or inhibiting flowering. uchicago.edu Forcing activity in pineapple plants, for example, was observed with a wide range of substitutions in α-phenoxypropionic acids. uchicago.eduresearchgate.net In contrast, many β-aryl-propionic acids were found to be inactive in promoting growth, suggesting a nuanced relationship between structure and function. researchgate.net Phenolic compounds, in general, can inhibit both stem and root growth and affect a wide range of metabolic systems in plants. tnau.ac.in

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of phenoxypropanoic acid derivatives is intricately linked to their chemical structure. Key structural features, such as the position of substituents on the aromatic ring, the nature of the acidic moiety, and the stereochemistry of the molecule, all play crucial roles in determining the compound's efficacy and selectivity.

Influence of Bromine Substitution Position on Biological Activity

The position of the bromine atom on the phenyl ring can significantly modulate the biological activity of phenoxy-based compounds. In a study of biphenyl (B1667301) methanone derivatives, compounds with chloride and bromide substitutions were among the most active against Mycobacterium tuberculosis. nih.gov This highlights the potential importance of halogen substitution in enhancing antimicrobial effects.

In the context of plant growth regulators, halogen substitution is also a key determinant of activity. uchicago.edu While a wide range of substitutions can lead to forcing activity in α-phenoxypropionic acids, specific positional requirements often dictate the effectiveness of phenoxyacetic acids. uchicago.eduresearchgate.net Research on halogenated derivatives of other bioactive molecules has also shown that the introduction of fluorine or chlorine atoms can contribute to cytotoxicity, although the effect may not be strictly dependent on the number and position of these atoms. mdpi.com

Role of the Propanoic Acid Moiety in Receptor Binding

The propanoic acid group is a critical feature for the biological activity of many compounds, particularly in the context of receptor binding. In a study of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614) and naproxen, the propionate (B1217596) moiety was found to be essential for their binding to serum albumin. nih.gov This binding is thought to be a key factor in their pharmacokinetic and pharmacodynamic profiles.

Propionic acid itself is a metabolite that can influence cellular processes by entering the Krebs cycle. najah.edu Its ability to be converted to propionyl-CoA and subsequently succinyl-CoA allows it to participate in fundamental metabolic pathways. najah.edu This metabolic integration underscores the importance of the propanoic acid structure in biological systems.

Stereochemical Impact on Biological Potency and Selectivity

The stereochemistry of a molecule can have a profound impact on its biological activity. In the case of dipeptidyl peptidase IV inhibitors, the inhibitory activity requires the (R)-stereoisomer of the boroProline in the P1 position. nih.gov This demonstrates that a specific three-dimensional arrangement of atoms is necessary for effective interaction with the target enzyme.

This principle of stereoselectivity is a common theme in pharmacology and agrochemistry. The different enantiomers of a chiral compound can exhibit vastly different potencies and even different types of biological activity. While specific studies on the stereochemistry of this compound are limited, the established importance of stereoisomerism in related compounds suggests that this would be a critical factor in its biological function.

Advanced Applications in Medicinal and Agrochemical Research

Role as a Synthetic Intermediate for Pharmaceutical Development

3-(3-Bromophenoxy)propanoic acid is a key building block in the synthesis of more complex pharmaceutical agents. Its utility as a synthetic intermediate stems from its functional groups, which are amenable to a variety of chemical transformations. The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the bromine atom on the phenyl ring allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

The compound is prepared for use as an intermediate through established synthetic pathways, one of which involves the hydrolysis of 3-(3-bromophenoxy)propanenitrile (B1292919). This availability and the reactivity of its functional groups make it a valuable starting material for constructing a diverse array of molecular structures for pharmaceutical testing.

Lead Compound Identification and Optimization in Drug Discovery

The scaffold of this compound has been instrumental in the identification and optimization of lead compounds in drug discovery. A notable example is in the development of agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type II diabetes.

In a high-throughput screening campaign, a bromophenyl derivative containing a carboxylic acid functional group was identified as a moderately potent GPR40 agonist. This initial "hit" served as the crucial starting point for a lead optimization program. Medicinal chemists systematically modified the structure, leading to the discovery of a novel series of 3-aryl-3-phenoxy-propionic acids with significantly improved, submicromolar potency. Certain optimized compounds from this series acted as full agonists and demonstrated the ability to stimulate glucose-mediated insulin (B600854) secretion in pancreatic beta-cell lines, underscoring the potential of this chemical scaffold in developing new treatments for metabolic diseases.

Design of Novel Bioactive Molecules, Including Multi-target Agents

This compound itself has demonstrated biological activity, informing the design of new bioactive molecules. Research has shown that the compound exhibits antibacterial properties against a range of pathogenic bacteria. This intrinsic activity makes it an interesting scaffold for the development of novel antimicrobial agents.

Specifically, it has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism for this antibacterial action involves the inhibition of bacterial DNA synthesis. This is thought to occur through a reaction with the nucleophilic center of thiosemicarbazide (B42300), an enzyme component crucial for DNA replication, thereby disrupting the process and preventing bacterial cell division.

Table 1: Antibacterial Spectrum of this compound

| Bacterial Species | Gram Stain | Activity |

| Staphylococcus aureus | Gram-positive | Inhibitory |

| Proteus mirabilis | Gram-negative | Inhibitory |

| Pseudomonas aeruginosa | Gram-negative | Inhibitory |

This table summarizes the reported antibacterial activity of this compound.

The presence of a bromine atom on the phenyl ring is a feature often explored in medicinal chemistry to enhance the potency of bioactive compounds. Halogen substitutions can alter the electronic properties and binding interactions of a molecule with its biological target. The success of related brominated compounds in other therapeutic areas, such as antifungal agents, further supports the exploration of the this compound scaffold in designing new therapeutic agents.

Applications in Agrochemical Design and Development

The core structure of propanoic acid and its derivatives is recognized in the field of agrochemical development. Propionic acid itself is known to be an effective pre-emergent and post-emergent herbicide, controlling both monocotyledonous and dicotyledonous weeds. google.com It is used in the synthesis of various herbicides and biodegrades in the environment. google.com

While specific, large-scale applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are relevant. As a carboxylic acid derivative, it shares a fundamental feature with many known herbicides and plant growth regulators. The bromophenyl group is also a common substituent in agrochemical compounds, often contributing to their efficacy and stability. Therefore, this compound serves as a potential building block for the synthesis and discovery of new active ingredients for crop protection, although further research is required to fully establish its utility in this sector.

Environmental Fate and Biodegradation Studies

Factors Influencing Biodegradation Rates

No studies were identified that investigate the influence of environmental factors on the biodegradation of this specific compound.

Identification of Degradation Products and Metabolites

The degradation products and metabolites resulting from the microbial breakdown of 3-(3-Bromophenoxy)propanoic acid have not been documented in the available literature.

Bioremediation Potential and Strategies

Given the lack of fundamental biodegradation data, no research into the bioremediation potential or specific strategies for this compound has been published.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Bromophenoxy)propanoic acid under laboratory conditions?

A nucleophilic aromatic substitution reaction between 3-bromophenol and 3-bromopropanoic acid in alkaline conditions is commonly employed. For example, refluxing 3-bromophenol with NaOH and 3-bromopropanoic acid in aqueous solution yields the product. Post-synthesis, acidification (pH 1–2) and extraction with ethyl acetate followed by drying (Na₂SO₄) and concentration are recommended for isolation . Optimization may involve adjusting molar ratios (e.g., 1:1.2 phenol-to-acid ratio) and reaction time (12–24 hours).

Q. How can researchers purify this compound to achieve high purity?

Recrystallization using a mixed solvent system (e.g., ethanol-water) is effective. The compound’s melting point (~99–102°C for analogous bromophenylpropanoic acids) can guide solvent selection and cooling rates . Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) may resolve impurities, particularly if byproducts arise from incomplete substitution.

Q. What spectroscopic methods confirm the structural integrity of this compound?

- GC-MS : Analyze under electron ionization (EI) mode; expect a molecular ion peak at m/z 259 (C₉H₉BrO₃⁺) and fragments corresponding to bromophenoxy and propanoic acid moieties .

- LC-MS/MS : Use negative-ion mode with a C18 column and acetonitrile/water mobile phase. Key transitions include m/z 257 → 179 (loss of -Br and -CO₂) .

- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm, multiplet), methylene protons adjacent to the ether (δ 4.2–4.5 ppm), and carboxylic acid proton (δ 12–13 ppm, broad) confirm connectivity .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Discrepancies often arise from solvent effects or impurities. Use deuterated DMSO-d₆ to stabilize the carboxylic proton and compare with literature data for brominated aromatic acids . For example, coupling patterns in the aromatic region (meta-substitution vs. para/ortho) can differentiate isomers. 2D NMR (e.g., COSY, HSQC) clarifies spin-spin interactions and assignments.

Q. What strategies assess the metabolic stability of this compound in biological systems?

- In vitro assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. Measure half-life (t₁/₂) and intrinsic clearance (CLint) .

- Phase II metabolism : Screen for glucuronidation/sulfation using UDP-glucuronic acid or PAPS cofactors. Detect conjugates (e.g., m/z 433 for glucuronide adducts) .

- Stability in urine : Administer to model organisms (e.g., mice) and profile urinary metabolites using high-resolution mass spectrometry (HRMS) .

Q. How does the reactivity of this compound compare to para-substituted analogs in cross-coupling reactions?

Meta-substitution reduces steric hindrance compared to para-substituted analogs, potentially enhancing reactivity in Suzuki-Miyaura couplings. Compare catalytic systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and reaction yields using arylboronic acids . For example, 3-bromophenyl derivatives may show faster oxidative addition due to electronic effects (Hammett σmeta = 0.37 vs. σpara = 0.23) .

Data Contradiction and Analysis

Q. How to address inconsistencies in reported melting points for bromophenoxypropanoic acids?

Variations may stem from polymorphism or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. For example, 3-(4-bromophenyl)propanoic acid melts at 117–119°C , while meta-substituted analogs may exhibit lower melting points due to reduced symmetry. Purity verification via HPLC (≥95% area) is critical.

Q. What computational methods predict the physicochemical properties of this compound?

- LogP calculation : Use fragment-based methods (e.g., XLogP3) to estimate hydrophobicity (~2.1) .

- pKa prediction : The carboxylic acid group has a predicted pKa of ~4.2 (MarvinSketch), influencing solubility in buffer systems .

- Docking studies : Model interactions with enzymes (e.g., cyclooxygenase) to hypothesize biological activity, leveraging analogs like 3-(4-hydroxyphenyl)propanoic acid .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

- Use fume hoods to avoid inhalation of dust/aerosols.

- Wear nitrile gloves and goggles; rinse skin/eyes immediately upon contact (15-minute water wash) .

- Store in airtight containers under dry, inert conditions to prevent hydrolysis .

Q. How to design stability studies for this compound under varying pH?

Conduct accelerated degradation tests in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC-UV (λ = 254 nm). Acidic conditions may cleave the ether bond, while alkaline conditions promote decarboxylation. Compare kinetics to structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.